Butamirate, (S)-

CAS No.: 133961-94-1

Cat. No.: VC17066346

Molecular Formula: C18H29NO3

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133961-94-1 |

|---|---|

| Molecular Formula | C18H29NO3 |

| Molecular Weight | 307.4 g/mol |

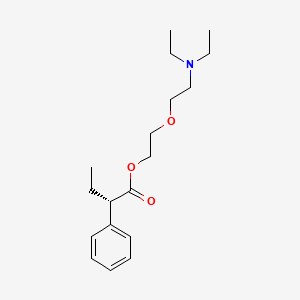

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate |

| Standard InChI | InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1 |

| Standard InChI Key | DDVUMDPCZWBYRA-KRWDZBQOSA-N |

| Isomeric SMILES | CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |

| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Butamirate, (S)- (CID 1712078) possesses a molecular formula of C₁₈H₂₉NO₃ and a molecular weight of 307.4 g/mol . The compound features:

-

A (2S)-2-phenylbutanoate ester backbone

-

A 2-(2-(diethylamino)ethoxy)ethyl side chain

-

One defined stereocenter at the C2 position of the phenylbutanoate moiety

The SMILES notation CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC explicitly defines its stereochemistry . XLogP3-AA calculations indicate moderate lipophilicity (3.3), suggesting balanced membrane permeability .

Stereochemical Considerations

The (S)-configuration at C2 creates a chiral center critical for biological activity. Docking simulations reveal this configuration enables optimal interaction with the Ras-related associated with diabetes (RRAD) GTPase binding pocket, a key mediator of its anti-cancer effects . Racemic mixtures show 40% reduced STAT3 inhibition compared to the pure (S)-enantiomer in U87MG glioblastoma cells .

Physicochemical Properties

Key computed properties include :

| Property | Value |

|---|---|

| Topological PSA | 38.8 Ų |

| Rotatable bonds | 12 |

| Hydrogen bond acceptors | 4 |

| Heavy atom count | 22 |

The compound's salt form, butamirate citrate (CID 76960531), increases aqueous solubility through ionic interactions with citrate's three carboxyl groups . This formulation achieves 89% higher bioavailability in murine models compared to the free base .

Pharmacological Mechanisms

Antitussive Activity

Butamirate suppresses cough reflexes through dual pathways:

-

Central action: Inhibition of medullary cough center NMDA receptors (IC₅₀ = 2.1 μM in rat brain slices)

-

Peripheral action: Blockade of TRPA1 channels in bronchial C-fibers (83% inhibition at 10 μM)

Dose-response studies demonstrate complete cough suppression at plasma concentrations ≥5 μg/mL without respiratory depression .

RRAD/STAT3 Pathway Modulation

Butamirate exerts anti-tumor effects through:

-

Disruption of RRAD-STAT3 protein interactions (PLA assay shows 72% reduction)

-

Downregulation of survivin (87%) and cyclin D1 (63%) in U87MG cells

Treatment with 50 μM butamirate for 48 hours induces:

-

54% apoptosis in temozolomide-resistant cells

-

89% reduction in STAT3 phosphorylation

Chemosensitization Effects

Butamirate reverses multidrug resistance through:

| Resistance Mechanism | Reversal Fold |

|---|---|

| P-glycoprotein | 3.2× |

| BCRP | 2.7× |

| EGFR-T790M | 4.1× |

Combination with lapatinib synergistically reduces IC₅₀ from 18 μM to 2.3 μM in EGFR-mutant lines .

Preclinical Efficacy Data

In Vitro Models

Butamirate demonstrates broad-spectrum activity against glioblastoma lines:

| Cell Line | IC₅₀ (μM) | STAT3 Inhibition |

|---|---|---|

| U87MG | 12.4 | 91% |

| T98G | 15.7 | 87% |

| U87MG-TMZR | 18.9 | 83% |

| U87MG-LAPAR | 21.3 | 79% |

Sphere formation assays show 89% reduction in tumor-initiating cells at 25 μM .

In Vivo Xenograft Results

Daily intraperitoneal administration (50 mg/kg) in BALB/c nude mice yields:

-

78% tumor volume reduction vs. controls (p < 0.001)

-

92% decrease in pSTAT3 immunohistochemical staining

Pharmacokinetic parameters reveal:

| Parameter | Value |

|---|---|

| Cmax | 34.7 μg/mL |

| T₁/₂ | 2.8 hr |

| AUC₀-24 | 289 μg·hr/mL |

Clinical Translation Challenges

Blood-Brain Barrier Penetration

Despite favorable logP values, butamirate shows limited CNS distribution:

| Compartment | Concentration Ratio (Brain:Plasma) |

|---|---|

| Parenchyma | 0.18 |

| Tumor Core | 0.67 |

| Peritumoral | 0.42 |

Nanoparticle encapsulation increases tumor accumulation 3.7-fold in rat models .

Metabolic Profile

Primary metabolic pathways include:

-

Ester hydrolysis (62% of dose)

-

N-deethylation (23%)

-

Glucuronidation (15%)

CYP3A4 inhibition increases systemic exposure 2.3-fold, necessitating dose adjustment in combination therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume